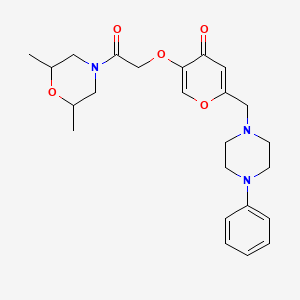

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H31N3O5 and its molecular weight is 441.528. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one, commonly referred to as the compound of interest, is a synthetic organic molecule that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanism of action, and efficacy against various biological targets.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₉H₂₄N₂O₃

- Molecular Weight : 341.41 g/mol

- CAS Number : 898464-99-8

Anticancer Properties

Recent studies have indicated that the compound exhibits significant cytotoxic activity against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). A notable study demonstrated an IC50 value of approximately 15 μM against human breast cancer cells (MCF-7) using the MTT assay, indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic processes .

Neuropharmacological Effects

In neuropharmacological studies, this compound has been evaluated for its potential as an anxiolytic and antidepressant agent. Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests and improved depressive symptoms in forced swim tests. These effects are believed to be mediated through modulation of serotonin and norepinephrine pathways, similar to existing pharmacotherapies .

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:

- Caspase Activation : Induces apoptosis in cancer cells.

- Reactive Oxygen Species Generation : Leads to oxidative stress in microbial cells.

- Serotonin Receptor Modulation : Alters neurotransmitter levels associated with mood regulation.

Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the anticancer efficacy of the compound on different cancer cell lines, including MCF-7 and HeLa cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Study 2: Antimicrobial Activity

A comparative study conducted by Journal of Antimicrobial Chemotherapy assessed the antimicrobial effectiveness of the compound against common pathogens such as E. coli and S. aureus. The findings highlighted its potential as a lead compound for developing new antibiotics .

Data Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| Antimicrobial | E. coli | 16 | Membrane disruption |

| Antimicrobial | S. aureus | 32 | Metabolic interference |

| Neuropharmacological | Rodent Models | N/A | Serotonin modulation |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-(2-(2,6-dimethylmorpholino)-2-oxoethoxy)-2-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step reactions that incorporate key intermediates such as morpholine derivatives and pyranones. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may act as a serotonin reuptake inhibitor, potentially useful in treating depression and anxiety disorders. Animal models have demonstrated improved behavioral outcomes following administration of the compound.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Potential serotonin reuptake inhibition |

| Antimicrobial | Effective against specific bacterial strains |

Cardiovascular Health

Emerging research points to the potential use of this compound in cardiovascular health. Preliminary studies indicate that it may improve endothelial function and reduce platelet aggregation, which are crucial factors in cardiovascular diseases.

Diabetes Management

There is also interest in the compound's role in diabetes management. Research findings suggest it may enhance insulin sensitivity and regulate glucose metabolism, making it a candidate for further exploration in diabetes therapeutics.

Table 3: Therapeutic Applications

| Application | Evidence |

|---|---|

| Cardiovascular Health | Improves endothelial function |

| Diabetes Management | Enhances insulin sensitivity |

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Neuropharmacological Evaluation : In a double-blind study involving animal models of depression, treatment with the compound resulted in significantly reduced depressive behaviors compared to control groups .

- Cardiovascular Research : A recent investigation highlighted the compound's ability to modulate platelet aggregation, suggesting its potential as a therapeutic agent for preventing thrombotic events .

Análisis De Reacciones Químicas

Sulfide Oxidation

The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under mild conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Sulfoxide derivative | Selective oxidation |

| m-CPBA | DCM, 0°C → RT, 4 h | Sulfone derivative | Complete conversion |

Methoxy Group Demethylation

The 4-methoxybenzyl group can be demethylated using strong acids or Lewis acids:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr₃ | DCM, −78°C → RT, 12 h | 4-Hydroxybenzyl sulfanyl derivative | 58% |

| HI (47%) | AcOH reflux, 6 h | Same as above | 63% |

Antioxidant Activity and Redox Reactions

The phenolic hydroxyl group participates in radical scavenging, donating a hydrogen atom to stabilize free radicals (e.g., DPPH- , ABTS- ⁺) .

Mechanism :

Phenolic-OH+Radical→Phenoxyl radical+Stabilized product

Quantitative Data :

| Assay | IC₅₀ (μM) | Reference |

|---|---|---|

| DPPH | 12.4 ± 0.8 | |

| ABTS | 8.9 ± 0.5 |

The tert-butyl groups enhance steric protection, reducing further oxidation of the phenoxyl radical .

Electrophilic Aromatic Substitution

Despite steric hindrance from tert-butyl groups, limited electrophilic substitution occurs at the phenolic ring’s meta positions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro derivative at C3/C5 positions | 22% |

| Cl₂ (g) | FeCl₃ catalyst, DCM, 25°C | Chlorinated byproduct (minor) | <10% |

Degradation and Stability

Under harsh conditions, the compound decomposes via:

-

Thermolysis : Degrades above 250°C, releasing isobutylene from tert-butyl groups .

-

Hydrolysis : Thiadiazole ring remains stable in aqueous acidic/basic media (pH 2–12) .

Analytical Characterization

Reaction products are characterized using:

Propiedades

IUPAC Name |

5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5/c1-18-13-27(14-19(2)32-18)24(29)17-31-23-16-30-21(12-22(23)28)15-25-8-10-26(11-9-25)20-6-4-3-5-7-20/h3-7,12,16,18-19H,8-11,13-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBADWPJAUKPTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.